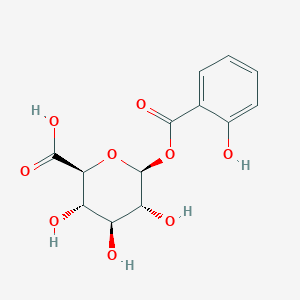

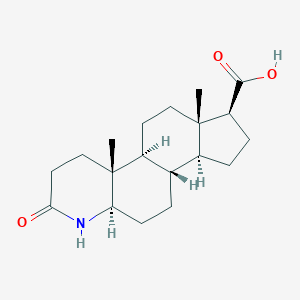

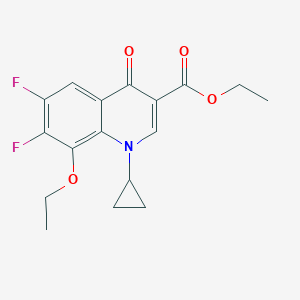

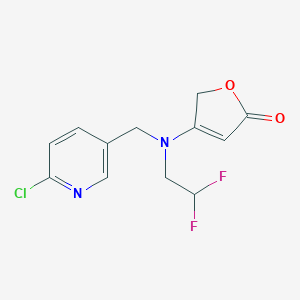

![molecular formula C19H28N2O2 B041732 [1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide CAS No. 120927-39-1](/img/structure/B41732.png)

[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide, commonly known as R-PIA, is a potent and selective adenosine A1 receptor agonist. It is a chemical compound that has been extensively studied for its therapeutic potential in various medical conditions.

Mecanismo De Acción

R-PIA exerts its pharmacological effects by activating the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in calcium influx and an increase in potassium efflux. This results in a decrease in neuronal excitability, a decrease in cardiac contractility, and a decrease in platelet aggregation.

Efectos Bioquímicos Y Fisiológicos

R-PIA has several biochemical and physiological effects, including a decrease in heart rate, a decrease in blood pressure, a decrease in platelet aggregation, and an increase in cerebral blood flow. R-PIA also has anti-inflammatory and antioxidant effects, which contribute to its neuroprotective and cardioprotective properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

R-PIA has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, its well-characterized mechanism of action, and its availability in pure form. However, R-PIA also has limitations, including its complex synthesis process, its high cost, and its potential for off-target effects.

Direcciones Futuras

There are several future directions for R-PIA research, including the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic use, and the identification of novel therapeutic applications. R-PIA may also have potential as a tool compound for the study of adenosine A1 receptor signaling and its role in disease pathogenesis.

Conclusion:

In conclusion, R-PIA is a potent and selective adenosine A1 receptor agonist with therapeutic potential in various medical conditions. Its synthesis process is complex, but its well-characterized mechanism of action and availability in pure form make it an attractive tool compound for scientific research. Further research is needed to fully understand the therapeutic potential of R-PIA and its role in disease pathogenesis.

Métodos De Síntesis

R-PIA synthesis involves several steps, including the protection of the amine group, the formation of the cyclohexyl carbamate, and the coupling of the benzene ring. The synthesis process is complex and requires expertise in organic chemistry. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

R-PIA has been extensively studied for its therapeutic potential in various medical conditions, including cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, R-PIA has been shown to reduce myocardial infarction size and protect against ischemia-reperfusion injury. In neurological disorders, R-PIA has been shown to improve cognitive function and protect against neurodegeneration. In cancer, R-PIA has been shown to inhibit tumor growth and metastasis.

Propiedades

Número CAS |

120927-39-1 |

|---|---|

Nombre del producto |

[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide |

Fórmula molecular |

C19H28N2O2 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C19H28N2O2/c1-13(2)15-8-10-16(11-9-15)19(23)21-17(18(20)22)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H2,20,22)(H,21,23)/t15?,16?,17-/m1/s1 |

Clave InChI |

AUSHCEKRHXBBSE-OFLPRAFFSA-N |

SMILES isomérico |

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N |

SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |

SMILES canónico |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)